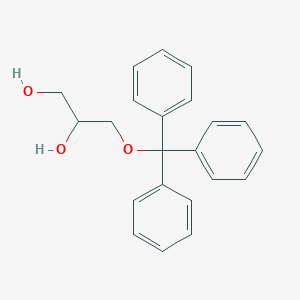
3-Trityloxypropane-1,2-diol
Descripción general
Descripción
3-Trityloxypropane-1,2-diol is a chemical compound that has not been extensively studied . The molecule contains a total of 49 bonds, including 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-diols, involves reactions like the addition of lithiated epoxides to boronates to create syn-1,2-diols . Another method involves the synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes (PDMSs) from α,ω-hydroxyl PDMS .Molecular Structure Analysis
The molecular structure of 3-Trityloxypropane-1,2-diol includes various types of bonds and functional groups. It contains 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as trityl moieties, have been studied. Trityl cations have been used in various chemical reactions, including hydride abstraction reactions . Another study discussed the cleavage of vicinal glycols to aldehydes and ketones by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
3-Trityloxypropane-1,2-diol is involved in a range of chemical synthesis and reactions. One significant application is in stereoselective aldol reactions, as demonstrated by Marumoto, Kogen, and Naruto (1998), who achieved high yields of anti-1,2-diols from the lithium enolate of tert-butyl malonate reacting with various α-alkoxy aldehydes, including 2-trityloxypropanal, under zinc chloride presence (Marumoto, Kogen, & Naruto, 1998).
2. Reactivity with Aldehydes
Investigations into the reactivity of 3-Trityloxypropane-1,2-diol with aldehydes have been conducted. Bubb, Berthon, and Kuchel (1995) studied Tris buffer reactivity with low-molecular-weight aldehydes, revealing insights into the chemical interactions and product formations in such reactions (Bubb, Berthon, & Kuchel, 1995).
3. Biochemical Studies
Biochemical studies involving 3-Trityloxypropane-1,2-diol include the work by Challis and Yousaf (1991), who examined the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, leading to insights into the breakdown products and decomposition pathways (Challis & Yousaf, 1991).
4. Microbial Production and Biotechnology
In biotechnology, diols such as 3-Trityloxypropane-1,2-diol are of interest due to their potential applications. Zeng and Sabra (2011) reviewed the microbial production of diols, emphasizing their applications as platform chemicals in various industries (Zeng & Sabra, 2011).
Propiedades
IUPAC Name |
3-trityloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHXTXZQKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trityloxypropane-1,2-diol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
amine](/img/structure/B359490.png)
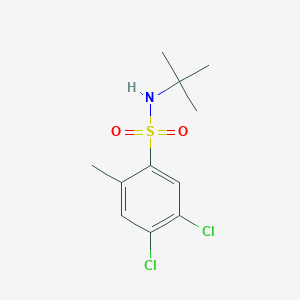
![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)
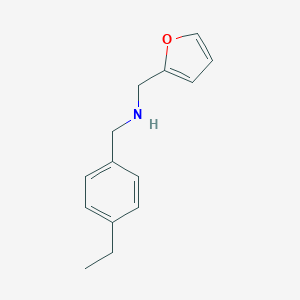
![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)
![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)
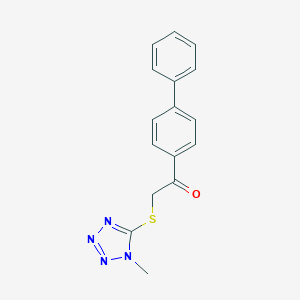
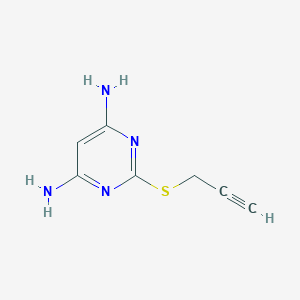
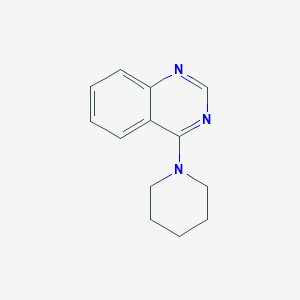
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)

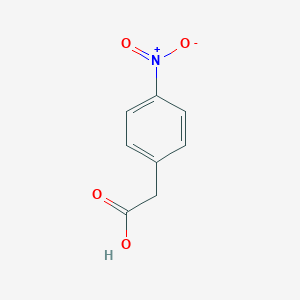
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)